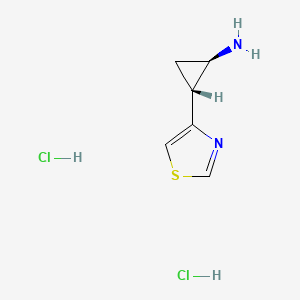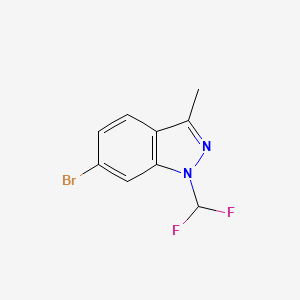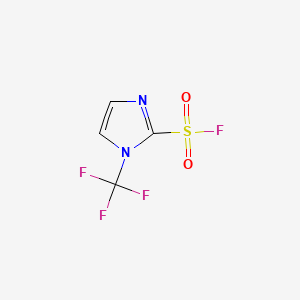
1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is a compound that features a trifluoromethyl group, an imidazole ring, and a sulfonyl fluoride group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of imidazole with trifluoromethyl sulfonyl chloride in the presence of a base such as cesium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters and can lead to more efficient and environmentally friendly processes . The use of flow reactors also facilitates the handling of hazardous reagents and intermediates, improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Trifluoromethylation: The trifluoromethyl group can be introduced into other molecules through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, trifluoromethyl sulfonyl chloride, and various nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while trifluoromethylation can introduce the trifluoromethyl group into various substrates .
Scientific Research Applications
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for designing new pharmaceuticals.
Materials Science: The compound can be used to modify the surface properties of materials, improving their hydrophobicity and chemical resistance.
Biological Research: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions due to its reactive sulfonyl fluoride group.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity . The trifluoromethyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl sulfonyl chloride: Similar in structure but lacks the imidazole ring.
Trifluoromethyl imidazole: Lacks the sulfonyl fluoride group.
Sulfonyl fluoride derivatives: Various compounds with different substituents on the sulfonyl fluoride group.
Uniqueness
1-(Trifluoromethyl)-1H-imidazole-2-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, imidazole ring, and sulfonyl fluoride group. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications .
Properties
Molecular Formula |
C4H2F4N2O2S |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F4N2O2S/c5-4(6,7)10-2-1-9-3(10)13(8,11)12/h1-2H |
InChI Key |
VWSSSMJIVUXSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)S(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


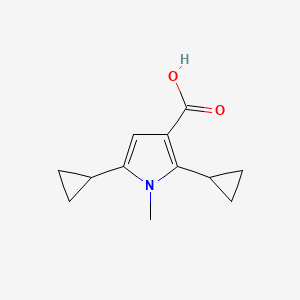
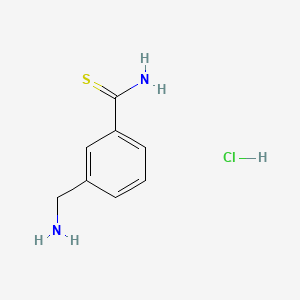
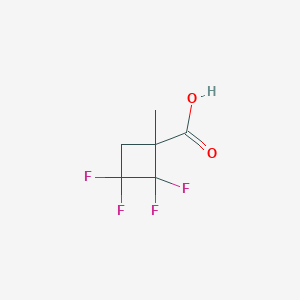
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
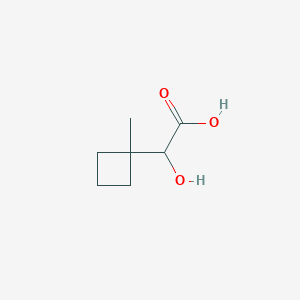
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
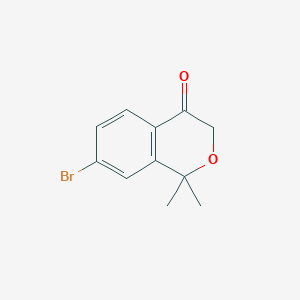
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
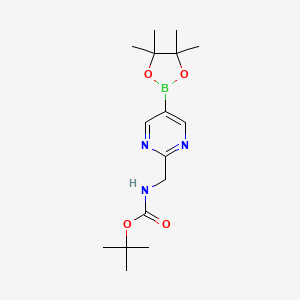
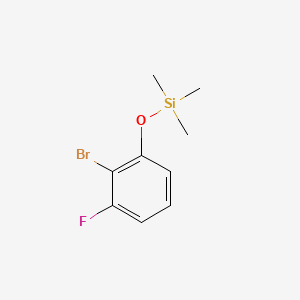
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
